5-bromo-3-(4-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and an indole core. It is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloro-4’-ethoxybenzophenone.
Formation of the Indole Core: The indole core is constructed through a series of reactions, including cyclization and functional group transformations.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the bromine and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Biological Studies: Employed in studies investigating the biological activity of indole derivatives, including their anticancer, antiviral, and antimicrobial properties.
Chemical Synthesis: Utilized in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE: Shares a similar structure but differs in the substitution pattern on the phenyl ring.
4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
5-BROMO-3-[(4-ETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and its indole core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C19H20BrNO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-bromo-3-[(4-ethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO2/c1-3-21-18-10-7-14(20)12-16(18)17(19(21)22)11-13-5-8-15(9-6-13)23-4-2/h5-10,12,17H,3-4,11H2,1-2H3 |
InChI Key |
XSWWGFYWLLSBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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